2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide
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Description
2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
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Scientific Research Applications
Experimental and Theoretical Studies on Functionalization Reactions
Research involving pyrazole and imidazole derivatives, such as the study conducted by Yıldırım, Kandemirli, and Demir (2005), explores the functionalization reactions of related compounds. Their work delves into the synthesis and theoretical analysis of pyrazole-3-carboxamide and imidazo[4,5-b]pyridine derivatives, providing insights into reaction mechanisms. This research underlines the versatility of such compounds in chemical synthesis, potentially offering a foundation for developing new materials or pharmaceuticals with tailored properties (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Antimicrobial Activity of Pyran Derivatives
Aytemir, Erol, Hider, and Özalp (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating their antimicrobial activity. This study showcases the potential of pyran derivatives in developing new antimicrobial agents, suggesting that compounds with similar structural motifs might also exhibit promising biological activities (M. Aytemir, D. Erol, R. Hider, & M. Özalp, 2003).
Synthesis and Antileukemic Activities
The study on the synthesis of furanyl, pyranyl, and ribosyl derivatives of imidazole and pyrazole carboxamides by Earl and Townsend (1979) contributes to understanding the antileukemic activities of these compounds. Such research is crucial for the development of new anticancer drugs, hinting at the potential therapeutic applications of structurally related compounds (R. Earl & L. Townsend, 1979).
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c19-12(11-6-14-13(20)17-11)16-9-5-15-18(7-9)8-10-3-1-2-4-21-10/h5-7,10H,1-4,8H2,(H,16,19)(H2,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOSKXNRNIURLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-imidazole-4-carboxamide |
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